

Experimental Validation of the Structure of 1-(4-Nitrophenyl)cyclopropanecarbonitrile: A Comparative Guide

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Compound of Interest

Compound Name:	1-(4-Nitrophenyl)cyclopropanecarbonitrile
Cat. No.:	B1308643

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This guide provides a comprehensive overview of the experimental methodologies and expected data for the structural validation of **1-(4-Nitrophenyl)cyclopropanecarbonitrile**. In the absence of publicly available, peer-reviewed experimental data for this specific compound, this guide presents predicted data based on established principles of analytical chemistry and provides a comparison with structurally related molecules. This approach offers a robust framework for researchers undertaking the synthesis and characterization of this and similar compounds.

Predicted Spectroscopic and Crystallographic Data

The structural confirmation of a novel compound like **1-(4-Nitrophenyl)cyclopropanecarbonitrile** relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Data Summary

The following table summarizes the predicted and comparative experimental data for the structural elucidation of **1-(4-Nitrophenyl)cyclopropanecarbonitrile**. For comparison, data for the related compounds 4-Nitrobenzonitrile and Cyclopropanecarbonitrile are included.

Analytical Technique	1-(4-Nitrophenyl)cyclopropanecarbonitrile (Predicted)	4-Nitrobenzonitrile (Experimental) [1][2] [3][4]	Cyclopropanecarbonitrile (Experimental) [5][6][7]
¹ H NMR (ppm)	Aromatic protons (AA'BB' system): ~8.3 (d, 2H), ~7.8 (d, 2H); Cyclopropyl protons: ~1.5-1.8 (m, 4H)	Aromatic protons (AA'BB' system): ~8.4 (d, 2H), ~7.9 (d, 2H)	Cyclopropyl protons: ~1.3 (m, 1H), ~1.0 (m, 4H)
¹³ C NMR (ppm)	Aromatic C-NO ₂ : ~148; Aromatic C-CN: ~115; Aromatic CH: ~129, ~124; Quaternary cyclopropyl C: ~20; Cyclopropyl CH ₂ : ~15; Nitrile C: ~120	Aromatic C-NO ₂ : ~150; Aromatic C-CN: ~112; Aromatic CH: ~134, ~125; Nitrile C: ~118	Quaternary cyclopropyl C: ~1; Cyclopropyl CH ₂ : ~9; Nitrile C: ~122
Mass Spectrometry (EI-MS) m/z	Molecular Ion [M] ⁺ : 188; Fragments: 142 [M-NO ₂] ⁺ , 116 [M-NO ₂ -C ₂ H ₂] ⁺ , 102 [C ₇ H ₄ N] ⁺ , 76 [C ₆ H ₄] ⁺	Molecular Ion [M] ⁺ : 148; Fragments: 118 [M-NO] ⁺ , 102 [M-NO ₂] ⁺ , 75 [C ₆ H ₃] ⁺	Molecular Ion [M] ⁺ : 67; Fragments: 66 [M-H] ⁺ , 41 [C ₃ H ₅] ⁺ , 39 [C ₃ H ₃] ⁺
X-ray Crystallography	Monoclinic or Orthorhombic space group. Packing influenced by dipole-dipole interactions of nitro and nitrile groups.	Data available, confirming planar aromatic ring.	Not applicable (liquid at room temperature).

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory practices and can be adapted based on available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
 - Data Acquisition: Acquire ^1H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is recommended to distinguish between CH , CH_2 , and CH_3 groups.
 - Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Electron Ionization Mass Spectrometry (EI-MS):
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
 - Detection: Detect the ions and generate a mass spectrum. The fragmentation pattern provides valuable information about the molecular structure. Characteristic losses for nitroaromatic compounds include NO_2 (46 Da) and NO (30 Da).[\[8\]](#)[\[9\]](#)

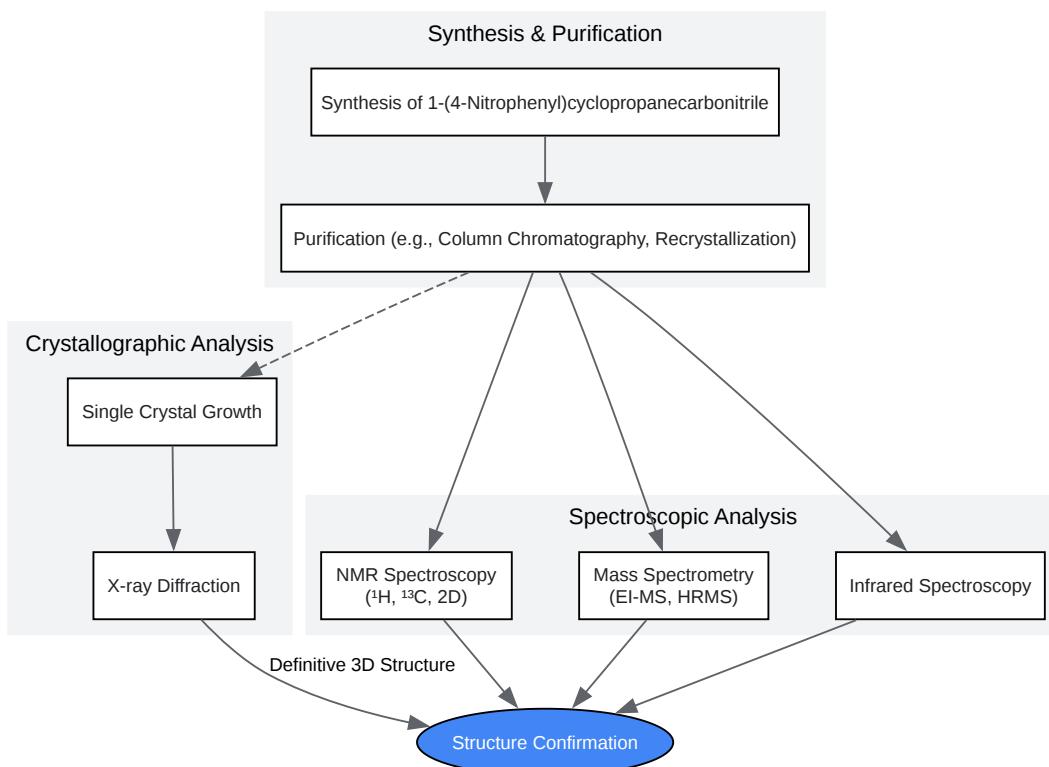
X-ray Crystallography

- Single Crystal X-ray Diffraction:
 - Crystal Growth: Grow single crystals of the compound suitable for diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
 - Crystal Mounting: Mount a well-defined single crystal on a goniometer head.
 - Data Collection: Place the crystal in a cooled nitrogen stream (typically 100 K) and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α , Cu K α).
 - Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of **1-(4-Nitrophenyl)cyclopropanecarbonitrile**.

Experimental Workflow for Structural Validation

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Caption: Workflow for the synthesis, purification, and structural elucidation of **1-(4-Nitrophenyl)cyclopropanecarbonitrile**.

Comparison with Alternatives

A direct experimental comparison with an isomeric or electronically different analogue would provide further confidence in the structural assignment. For instance, comparing the spectroscopic data of **1-(4-Nitrophenyl)cyclopropanecarbonitrile** with 1-(3-Nitrophenyl)cyclopropanecarbonitrile would highlight distinct differences in the aromatic region of the NMR spectra and potentially different fragmentation patterns in mass spectrometry.

In conclusion, while direct experimental data for **1-(4-Nitrophenyl)cyclopropanecarbonitrile** is not readily available in the public domain, a combination of predictive methods and comparison with structurally related compounds provides a strong basis for its structural validation. The experimental protocols and expected data presented in this guide offer a valuable resource for researchers working with this and similar molecules.

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